N6-cyclopentyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-cyclopentyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. This compound features a cyclopentyl group at the N6 position, a 3-methoxyphenyl substituent at the N4 position, and a phenyl group at the 1-position of the pyrazole ring. Based on structural analogs (e.g., and ), its molecular formula is inferred to be C23H24N6O, with a molecular weight of approximately 400.40 g/mol. The 3-methoxy group on the phenyl ring contributes polarity, while the cyclopentyl moiety may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability.
Properties
IUPAC Name |
6-N-cyclopentyl-4-N-(3-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O/c1-30-19-13-7-10-17(14-19)25-21-20-15-24-29(18-11-3-2-4-12-18)22(20)28-23(27-21)26-16-8-5-6-9-16/h2-4,7,10-16H,5-6,8-9H2,1H3,(H2,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIGGYUNHRGJRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NC4CCCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-d]pyrimidine core. One common approach is the cyclization of a suitable precursor containing the pyrazole and pyrimidine fragments. The cyclopentyl and phenyl groups are then introduced through subsequent substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Anticancer Activity
In vitro studies have shown that N6-cyclopentyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibits significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Notes |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.75 | Strong inhibition of proliferation |
| HCT-116 (Colon Cancer) | 0.85 | Effective against tumor growth |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.
Inhibition of Casein Kinase 1
The compound has also been explored as a potential inhibitor of casein kinase 1 (CK1), which is implicated in various central nervous system disorders and cancer. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit CK1 effectively, with some exhibiting IC50 values in the nanomolar range. This positions this compound within a class of compounds that could offer therapeutic benefits for diseases associated with CK1 dysregulation .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common method includes:
- Chlorination : Starting from a suitable precursor.
- Hydrazinolysis : Converting the chlorinated derivative into a hydrazide.
- Condensation : Reacting with aromatic aldehydes or ketones to form the final product.
This synthetic pathway allows for the modification of substituents on the pyrazolo[3,4-d]pyrimidine core, potentially enhancing biological activity and selectivity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved could include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities modulated by substituent variations. Below is a detailed comparison of the target compound with analogs from the provided evidence:
Structural and Physicochemical Comparisons
Biological Activity
N6-cyclopentyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities, particularly in oncology. This article explores its biological activity, focusing on its potential as an anticancer agent and its mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C24H26N6O2
- Molecular Weight : 430.512 g/mol
The unique substituents on the pyrazolo[3,4-d]pyrimidine scaffold contribute to its biological activity. The cyclopentyl group at the N6 position and the 3-methoxyphenyl group at the N4 position enhance its selectivity towards biological targets.
Biological Activity Overview
Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs) and other kinases involved in cancer progression.
Anticancer Activity
-
Inhibition of Cancer Cell Proliferation :
- Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated low IC50 values against tumor cells, indicating high potency.
- Notably, a related compound exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, significantly lower than that of doxorubicin (9.20 µM), suggesting superior efficacy in certain contexts .
-
Mechanism of Action :
- The primary mechanism involves the inhibition of CDKs, which play a crucial role in cell cycle regulation. By disrupting these pathways, the compound can induce apoptosis in cancer cells .
- Flow cytometric analyses have revealed that such compounds can significantly induce apoptosis in cancer cell lines at low micromolar concentrations .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect biological activity. For example:
- Changing substituents on the phenyl rings alters potency against different cancer cell lines.
- The presence of methoxy groups enhances solubility and bioavailability, contributing to improved therapeutic profiles .
Case Studies
Several studies have evaluated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives:
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1a | A549 | 2.24 | CDK Inhibition |
| 1d | MCF-7 | 1.74 | Apoptosis Induction |
| 12b | HCT-116 | 8.21 | EGFR Inhibition |
These findings underscore the potential of this compound as a promising candidate for further development in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
